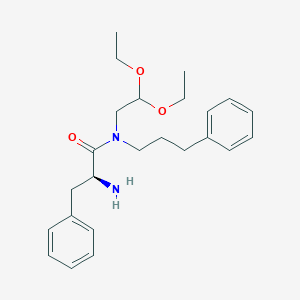![molecular formula C31H18N4S3 B15249299 2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its intricate structure, is of particular interest due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific conditions:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2′-Bithiophene: A simpler thiophene derivative used in the synthesis of conjugated polymers.
Thieno[3,2-b]thiophene: Another thiophene derivative with applications in organic electronics.
Uniqueness
2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile is unique due to its complex structure, which imparts specific chemical and biological properties. Its combination of thieno[3,2-b]thiophene and thiazole moieties makes it particularly interesting for research and industrial applications .
Eigenschaften
Molekularformel |
C31H18N4S3 |
|---|---|
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C31H18N4S3/c32-18-21(19-33)15-26-20-34-31(36-26)30-17-29-28(38-30)16-27(37-29)22-11-13-25(14-12-22)35(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-17,20H |
InChI-Schlüssel |
FGUSXJCVGZIYTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(S4)C=C(S5)C6=NC=C(S6)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



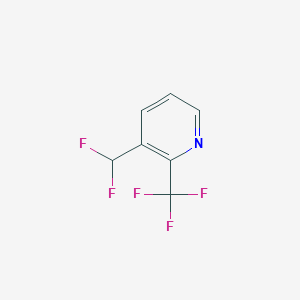
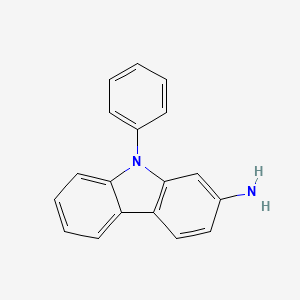
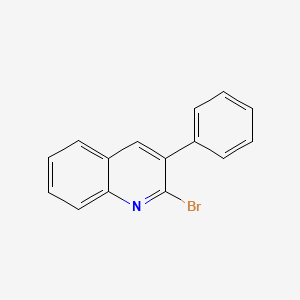
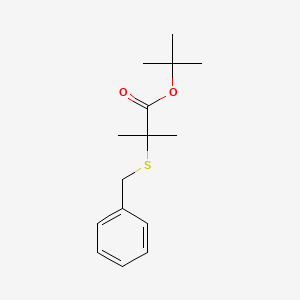

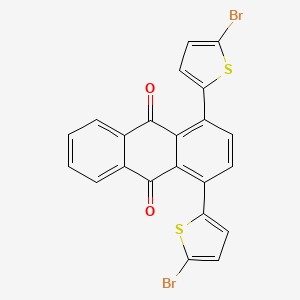
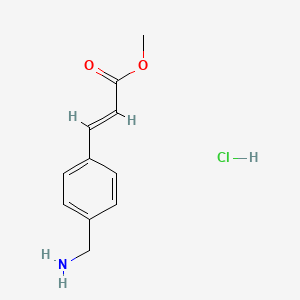
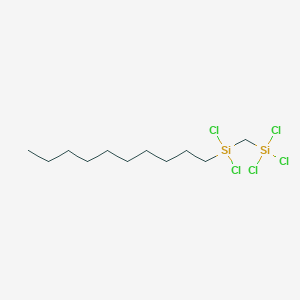

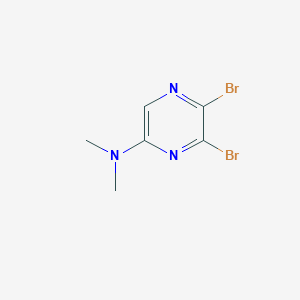
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)

